molecular formula C23H19N5O2S B2766759 N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899348-51-7

N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2766759
M. Wt: 429.5
InChI Key: LVVFMUJOPODBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H19N5O2S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antihistaminic Activity

N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine and its derivatives are synthesized for their potential antihistaminic properties. For instance, derivatives like 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown significant H1-antihistaminic activity in in vivo studies on guinea pigs, with minimal sedation effects when compared to chlorpheniramine maleate, suggesting their potential as new classes of antihistaminic agents without the common sedative side effects of existing medications (Alagarsamy et al., 2008).

Anticancer Activity

Another area of research application for such compounds includes their anticancer activities. The synthesis of new derivatives, such as 1,2,4-triazolo[4,3-a]-quinoline derivatives, aims to meet the structural requirements essential for anticancer activity. Certain derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, offering a foundation for developing new anticancer agents (B. N. Reddy et al., 2015).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives, including those with a triazoloquinazolinone structure, has been explored for antimicrobial activities. These compounds, upon testing, revealed good or moderate activities against various microorganisms, suggesting their potential as novel antimicrobial agents. This includes a focus on developing compounds with enhanced potency against specific bacterial and fungal strains (H. Bektaş et al., 2007).

Tubulin Polymerization Inhibition

In the context of vascular disrupting agents for cancer treatment, derivatives of triazoloquinazolinone have been identified as potent inhibitors of tubulin polymerization, demonstrating significant anticancer activity across various cancer cell lines. These findings highlight the therapeutic potential of these compounds in targeting the vasculature of tumors, contributing to the development of new cancer treatments (Mohsine Driowya et al., 2016).

properties

IUPAC Name

N-(2-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c1-15-11-13-17(14-12-15)31(29,30)23-22-25-21(24-19-9-5-3-7-16(19)2)18-8-4-6-10-20(18)28(22)27-26-23/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVFMUJOPODBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

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